molecular formula C11H8N2 B1412303 4-Ethynyl-1-phenyl-1H-pyrazole CAS No. 51294-73-6

4-Ethynyl-1-phenyl-1H-pyrazole

Cat. No.: B1412303
CAS No.: 51294-73-6
M. Wt: 168.19 g/mol
InChI Key: SWRHXHUVZXHAGI-UHFFFAOYSA-N
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Description

4-Ethynyl-1-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a phenyl group attached to the first nitrogen atom The ethynyl group is attached to the fourth carbon atom of the pyrazole ring

Biochemical Analysis

Biochemical Properties

4-Ethynyl-1-phenyl-1H-pyrazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to specific active sites of enzymes, thereby influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In cancer cell lines, this compound has been reported to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . Additionally, this compound can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular metabolism. These effects highlight the potential of this compound as a therapeutic agent in oncology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by binding to their active sites. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction . For example, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and growth. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a crucial factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, such as DNA replication and protein synthesis. These temporal effects are essential for understanding the compound’s potential as a long-term therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and significant therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported. These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound has been found to accumulate in the liver and kidneys, which are primary sites for its metabolism and excretion.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is known to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, thereby modulating its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethynyl ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve the use of transition-metal catalysts to enhance the efficiency and yield of the reaction. For example, palladium-catalyzed coupling reactions can be employed to introduce the ethynyl group into the pyrazole ring .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl

Properties

IUPAC Name

4-ethynyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-10-8-12-13(9-10)11-6-4-3-5-7-11/h1,3-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRHXHUVZXHAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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